molecular formula C17H15NO B11863086 (3-(4-Aminonaphthalen-1-yl)phenyl)methanol

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol

Cat. No.: B11863086
M. Wt: 249.31 g/mol
InChI Key: BVRNUFDVOPYKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound features a naphthalene ring substituted with an amino group and a phenylmethanol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Aminonaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-aminonaphthalene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Aminonaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and the phenylmethanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

[3-(4-aminonaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H15NO/c18-17-9-8-14(15-6-1-2-7-16(15)17)13-5-3-4-12(10-13)11-19/h1-10,19H,11,18H2

InChI Key

BVRNUFDVOPYKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=CC(=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.